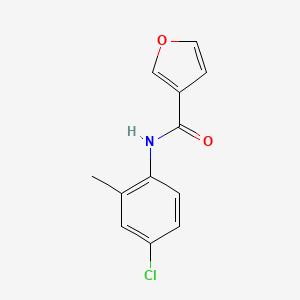![molecular formula C14H14N2O2 B7475862 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone, also known as DMPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPE is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and tumor growth. 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone has also been found to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone has been found to exhibit a range of biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the induction of apoptosis in cancer cells. 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone has also been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone in lab experiments is its ability to selectively target specific enzymes and proteins, making it a useful tool for studying the mechanisms of various diseases. However, one of the limitations of using 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the use of 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone in scientific research, including the development of new drugs for the treatment of inflammatory diseases, cancer, and viral infections. 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone may also be used as a tool for studying the mechanisms of various diseases and for developing new diagnostic and therapeutic strategies. Additionally, further studies are needed to fully understand the mechanism of action of 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone and to optimize its pharmacological properties.
Synthesemethoden
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone can be synthesized using a variety of methods, including the reaction between 2,6-dimethyl-4-hydroxypyrimidine and 3-bromoacetophenone in the presence of a base. Other methods include the reaction between 2,6-dimethyl-4-hydroxypyrimidine and 3-chloroacetophenone, or the reaction between 2,6-dimethyl-4-hydroxypyrimidine and 3-iodoacetophenone.
Wissenschaftliche Forschungsanwendungen
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-7-14(16-11(3)15-9)18-13-6-4-5-12(8-13)10(2)17/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYROSJCYKVRJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)
![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)